Tetrahydroharmine, (-)-

CAS No.: 7671-30-9

Cat. No.: VC17138512

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7671-30-9 |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | (1S)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

| Standard InChI | InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m0/s1 |

| Standard InChI Key | ZXLDQJLIBNPEFJ-QMMMGPOBSA-N |

| Isomeric SMILES | C[C@H]1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |

| Canonical SMILES | CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |

Introduction

Chemical Identity and Structural Characteristics

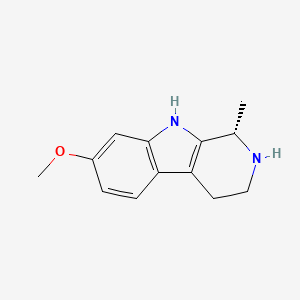

Tetrahydroharmine (C₁₃H₁₆N₂O) belongs to the β-carboline class of indole alkaloids, characterized by a pyrido[3,4-b]indole backbone. Its IUPAC name, 7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, reflects a methoxy group at position 7 and a methyl group at position 1 (Figure 1) . The (-)-enantiomer exhibits specific stereochemical properties that influence its biological activity, though most studies focus on the racemic mixture due to its natural prevalence .

Physicochemical Properties

THH has a molar mass of 216.284 g/mol and demonstrates moderate solubility in polar solvents:

Its fluorescence under UV light aids in chromatographic identification, while its melting point remains undocumented in literature .

Pharmacological Mechanisms

Serotonin Reuptake Inhibition

Unlike other harmala alkaloids, THH inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels . This dual action—MAO-A inhibition and SERT blockade—may underlie THH’s unique psychotropic profile, though in vivo studies remain limited .

Biosynthesis and Synthetic Pathways

Natural Biosynthesis

In Banisteriopsis caapi, THH arises from the decarboxylation and methylation of tryptophan derivatives. Proposed pathways involve the oxidation of tetrahydro-β-carbolines, though enzymatic steps remain poorly characterized .

Laboratory Synthesis

THH has been synthesized via:

-

Dehydration of 1-hydroxymethyl-tetrahydro-β-carbolines using phosphoric acid (yield: 70–75%) .

-

Oxidative decarboxylation of 1-methyl-tetrahydro-β-carboline-1-carboxylic acid .

These methods highlight the compound’s structural flexibility but face challenges in enantiomeric purity control .

Traditional and Modern Applications

Role in Ayahuasca

THH is a key component of Ayahuasca, a brew used ceremonially by Amazonian indigenous groups. Combined with DMT-containing plants (e.g., Psychotria viridis), THH enables oral DMT activity by mitigating first-pass metabolism . Ethnobotanical studies suggest THH contributes to Ayahuasca’s “heart-opening” effects, though subjective reports vary .

Contemporary Research

Recent studies explore THH’s potential in:

-

Depression treatment: Dual MAO-A/SERT inhibition mirrors mechanisms of some antidepressants .

-

Neuroprotection: Preclinical models suggest β-carbolines mitigate oxidative stress in neurodegeneration .

-

Substance use disorders: Ayahuasca-assisted therapy shows promise in reducing cocaine and alcohol dependence .

Analytical Methods

Chromatographic Identification

Gas chromatography-mass spectrometry (GC-MS) reliably detects THH in plant extracts and biological samples. Characteristic ions include m/z 217 (molecular ion) and 174 (base peak) .

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) confirms THH’s structure, with key signals at δ 3.85 ppm (methoxy group) and δ 2.45 ppm (methyl group) .

Future Directions

Research gaps include:

-

Enantiomer-specific activity: (-)-THH’s distinct pharmacokinetics.

-

Long-term safety: Chronic use effects in Ayahuasca practitioners.

-

Synthetic analogs: Designing derivatives with improved selectivity for MAO-A/SERT.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume